molecular formula Sc[N(SO2CF3)2]3 B223252 Scandium(III) trifluoromethanesulfonimide CAS No. 176726-07-1

Scandium(III) trifluoromethanesulfonimide

Cat. No.: B223252
CAS No.: 176726-07-1
M. Wt: 885.4 g/mol
InChI Key: FUXLYEZEIZAKTL-UHFFFAOYSA-N
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Description

Scandium(III) trifluoromethanesulfonimide, also known as Scandium (III) triflate, is a chemical compound with the formula Sc(SO3CF3)3 . It is a salt consisting of scandium cations Sc3+ and triflate SO3CF3- anions . This compound is an extremely active, efficient, recoverable, and reusable acylation catalyst . It is widely used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Fridel-crafts alkylation of indoles and pyrrole in water .


Synthesis Analysis

This compound is prepared by the reaction of scandium oxide with trifluoromethanesulfonic acid . It has been found to be an efficient catalyst as a Lewis acid for the condensation reaction of trimethylhydroquinone with isophytol to afford α-tocopherol .


Molecular Structure Analysis

The molecular formula of this compound is C6F18N3O12S6Sc . The compound consists of scandium cations Sc3+ and triflate SO3CF3- anions . The molecular weight of the compound is 885.4 g/mol .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Fridel-crafts alkylation of indoles and pyrrole in water . It is also involved in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 885.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 33 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 884.707788 g/mol . The topological polar surface area of the compound is 258 Ų . The heavy atom count of the compound is 46 .

Scientific Research Applications

Lewis Acid Catalyst in Organic Synthesis

  • Acylation of Alcohols : Scandium trifluoromethanesulfonate is used as a highly effective Lewis acid catalyst for the acylation of alcohols with acid anhydrides and mixed anhydrides. It facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
  • Synthesis of α-Tocopherol : Efficiently catalyzes the condensation reaction of trimethylhydroquinone with isophytol to produce α-tocopherol (Matsui, Karibe, Hayashi, & Yamamoto, 1995).
  • Polyester Synthesis : Catalyzes polycondensations of dicarboxylic acids and diols at moderate temperatures (Takasu, Makino, & Yamada, 2010).
  • Ferrier Rearrangement : Efficiently catalyzes the O-glycosidation of 3,4,6-tri-O-acetyl-d-glucal with various alcohols and phenols (Yadav, Reddy, Murthy, & Kumar, 2000).
  • Diels-Alder Reaction : Acts as an effective catalyst in the Diels-Alder reaction, which is important for the synthesis of cyclic compounds (Kobayashi, Hachiya, Araki, & Ishitani, 1993).

Applications in Material Science

  • Selective Recovery of Scandium(III) : The ionic liquid betainium bis(trifluoromethylsulfonyl)imide is used for the extraction of scandium from aqueous solutions, demonstrating a potential for selective recovery of scandium(III) from industrial residues (Onghena & Binnemans, 2015).
  • Polymer-Supported Catalysts : Used in organic synthesis as a heterogeneous catalyst when immobilized in polystyrene (Rossini, Hildebrand, Hazendonk, & Schurko, 2014).
  • Acetylation of Starch : Catalyzes the acetylation of starch, indicating its potential for creating novel starch esters (Shogren, 2008).

Miscellaneous Applications

Mechanism of Action

Target of Action

Scandium(III) trifluoromethanesulfonimide is primarily used as a Lewis acid . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this case, the Scandium(III) ion acts as the Lewis acid.

Mode of Action

The compound interacts with its targets by accepting a pair of electrons from a Lewis base. This interaction results in the formation of a Lewis adduct, which is a compound with a coordinate covalent bond between the Lewis acid and the Lewis base .

Biochemical Pathways

It’s known that the compound acts as a catalyst in various chemical reactions . As a Lewis acid, it can influence a variety of biochemical pathways by facilitating reactions that require an electron acceptor.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. As a Lewis acid, it can accept a pair of electrons from a Lewis base, allowing certain reactions to proceed more efficiently .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its ability to act as a Lewis acid .

Safety and Hazards

Scandium(III) trifluoromethanesulfonimide is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;scandium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXLYEZEIZAKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F18N3O12S6Sc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399328
Record name Scandium(III) trifluoromethanesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176726-07-1
Record name Scandium(III) trifluoromethanesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176726-07-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scandium(III) trifluoromethanesulfonimide

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